3H-pyrrolo[1,2-a]benzimidazole
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Overview
Description
3H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a larger family of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-pyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction proceeds through a cyclization process, forming the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alkane derivatives .
Scientific Research Applications
3H-pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, this compound is being investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of 3H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of specific enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
3H-pyrrolo[1,2-a]benzimidazole can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]pyrazines. These compounds share structural similarities but differ in their biological activities and applications. For example:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit significant pharmacological activities, including antiviral and antibacterial properties.
Pyrrolo[1,2-a]pyrazines: Known for their anticancer and anti-inflammatory activities, these compounds are structurally similar but have distinct therapeutic applications.
The uniqueness of this compound lies in its specific interactions with molecular targets and its broad range of biological activities, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
247-77-8 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-5,7H,6H2 |
InChI Key |
HUDIUJPKXGYSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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